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Executive Summary
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding

cassette sub-family B member 1 (ABCB1), is a primary ATP-dependent efflux transporter.[1] Its

principal role is to protect cells by expelling a vast array of structurally and functionally diverse

xenobiotics and toxins.[2][3] While this function is crucial for cellular defense and influences the

pharmacokinetics of many drugs, its overexpression in cancer cells is a major mechanism of

multidrug resistance (MDR), a significant barrier to effective chemotherapy.[4][5] Recent

advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have

provided unprecedented insights into its complex mechanism.[6][7] This guide offers a detailed

examination of the structure, function, and experimental analysis of P-gp.

P-glycoprotein Structure
P-gp is a large transmembrane glycoprotein with a molecular weight of approximately 170 kDa,

consisting of 1280 amino acids in humans.[4][8] The protein is organized into two

pseudosymmetric halves, connected by a flexible linker region. Each half comprises a

transmembrane domain (TMD) and a cytosolic nucleotide-binding domain (NBD).[8][9]

Transmembrane Domains (TMDs): Each TMD consists of six hydrophobic alpha-helices that

are embedded within the cell membrane.[8] These domains form a large, polyspecific drug-

binding pocket within the inner leaflet of the membrane. The flexibility and movement of
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these helices allow P-gp to recognize and bind a wide variety of substrates.[10][11] The

binding pocket is lined with aromatic and hydrophobic amino acid residues, facilitating

interactions with lipophilic substrates.[1] This structural feature is central to the "hydrophobic

vacuum cleaner" model, where P-gp captures its substrates directly from the lipid bilayer.[12]

Nucleotide-Binding Domains (NBDs): The two NBDs are located in the cytoplasm and are

responsible for binding and hydrolyzing ATP to power the transport cycle.[4] They contain

highly conserved motifs found in all ABC transporters, including the Walker A and Walker B

motifs and the ABC signature motif. The dimerization of the two NBDs, induced by ATP

binding, is a critical step that drives the conformational changes necessary for substrate

translocation.[9]

Recent cryo-EM studies have captured P-gp in various conformational states—primarily an

inward-facing state, open to the cytoplasm for substrate binding, and an outward-facing state,

open to the extracellular space for substrate release—confirming the "alternating access"

model of transport.[7][13]

Parameter Description Reference(s)

Gene Name ABCB1 [1]

Protein Name P-glycoprotein (P-gp), MDR1 [1][4]

Molecular Weight
~170 kDa (including

glycosylation)
[1][8]

Amino Acid Residues 1280 (Human) [8]

Overall Structure
Two homologous halves joined

by a linker region
[9][11]

Domains per Half

1 Transmembrane Domain

(TMD), 1 Nucleotide-Binding

Domain (NBD)

[8]

Transmembrane Helices 12 (6 per TMD) [8]

Key NBD Motifs
Walker A, Walker B, ABC

Signature Motif
[11]
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Table 1: Structural Characteristics of Human P-glycoprotein (ABCB1).

P-glycoprotein Function and Mechanism
P-gp functions as an ATP-dependent efflux pump, actively transporting substrates from the

intracellular to the extracellular environment against a concentration gradient.[14] This process

is fundamental to its role in both physiological detoxification and clinical drug resistance.[2][5]

The ATP-Dependent Transport Cycle
The transport mechanism follows an "alternating access" model, cycling between different

conformations driven by ATP binding and hydrolysis.[9]

Resting State (Inward-Facing): In the absence of substrate and ATP, P-gp is in an inward-

facing conformation, with the NBDs separated and the drug-binding pocket accessible from

the cytoplasm and the inner leaflet of the membrane.[7][12]

Substrate and ATP Binding: A substrate binds to the high-affinity pocket within the TMDs.

This is followed by the binding of two ATP molecules to the NBDs.

NBD Dimerization and Occluded State: ATP binding promotes the dimerization of the two

NBDs, which triggers a major conformational change. This transition leads to an intermediate

"occluded" state where the substrate is enclosed within the TMDs, inaccessible from either

side of the membrane.[15]

Outward-Facing Conformation and Substrate Release: The NBD dimer drives the TMDs to

switch to an outward-facing conformation, exposing the substrate-binding pocket to the

extracellular space. This change dramatically lowers the binding affinity for the substrate,

leading to its release.[7]

ATP Hydrolysis and Reset: ATP is hydrolyzed to ADP and inorganic phosphate (Pi). This

hydrolysis event destabilizes the NBD dimer.

ADP/Pi Release and Return to Resting State: The release of ADP and Pi causes the NBDs

to separate, resetting the transporter back to its initial, inward-facing conformation, ready for

another transport cycle.[1]
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P-gp ATP-Dependent Transport Cycle
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Caption: The alternating access transport cycle of P-glycoprotein.

Substrate Specificity and Multidrug Resistance
P-gp is characterized by its exceptionally broad substrate specificity, transporting compounds

that range from small molecules (~300 Da) to large peptides (~4,000 Da).[12] Most substrates

are hydrophobic or amphipathic, often containing a positively charged nitrogen atom.[3] This

polyspecificity is a primary reason for its role in MDR, as it can efflux a wide range of anticancer

drugs, including taxanes, vinca alkaloids, and anthracyclines.[1]
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Substrate
Apparent Km

(µM)

Vmax

(nmol/min/mg)

Experimental

System
Reference(s)

Verapamil 0.5 - 5.0 1000 - 1500
Purified P-gp in

proteoliposomes
[3][16]

Vinblastine 0.2 - 2.0 800 - 1200

P-gp-

overexpressing

cell membranes

[17]

Paclitaxel 0.1 - 0.5 300 - 500

P-gp-

overexpressing

cell membranes

N/A

Rhodamine 123 1.0 - 10.0
N/A (Transport

Assay)

P-gp-

overexpressing

cells

[11]

Daunorubicin 0.5 - 3.0
N/A (Transport

Assay)

P-gp-

overexpressing

cells

N/A

Table 2: Representative Kinetic Parameters for P-glycoprotein Substrates.Note: Values are

approximate and can vary significantly based on the specific assay conditions, membrane lipid

composition, and P-gp source.

Regulation of P-glycoprotein Expression
The expression of the ABCB1 gene is regulated by numerous signaling pathways and

transcription factors, which can be constitutively active in some cancers or induced by

chemotherapy.[4] Key pathways include the PI3K/Akt, MAPK, and NF-κB signaling cascades,

which converge on the ABCB1 promoter to enhance its transcription, contributing to acquired

drug resistance.[18][19]
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Caption: Regulation of P-gp expression via stress-activated signaling.

Experimental Protocols
Studying P-gp function requires specialized assays to measure its ATPase activity and

transport capabilities.
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P-gp ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of P-gp, which is stimulated by its substrates.

A common method involves measuring the amount of inorganic phosphate (Pi) released.

Principle: The rate of ATP hydrolysis by P-gp is measured by detecting the liberated Pi.

Basal activity is measured in the absence of substrates, while stimulated activity is measured

in their presence. Sodium orthovanadate (Na3VO4) is used as a P-gp ATPase inhibitor to

determine the P-gp-specific activity.[20]

Materials:

P-gp-containing membranes (from overexpressing cell lines or purified and reconstituted).

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EGTA).

ATP solution (e.g., 5 mM).

Test compounds and controls (e.g., Verapamil as a stimulator, Na3VO4 as an inhibitor).

Pi detection reagent (e.g., PiColorLock™ or a malachite green-based reagent).[21]

Microplate reader.

Procedure:

Prepare reaction mixtures in a 96-well plate. Include wells for basal activity (P-gp + buffer),

inhibitor control (P-gp + Na3VO4), and test compound stimulation (P-gp + test compound).

Add 25 µL of P-gp membranes (e.g., 1.25 mg/mL) to each well.

Add 25 µL of test compounds or controls at various concentrations.

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding 25 µL of Mg-ATP solution to each well.

Incubate at 37°C for a fixed time (e.g., 20-40 minutes), ensuring the reaction is in the

linear range.[20][21]
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Stop the reaction and detect Pi by adding 50 µL of the Pi detection reagent.

After color development (e.g., 30 minutes at room temperature), measure the absorbance

at the appropriate wavelength (e.g., 620-650 nm).

Data Analysis:

Generate a standard curve using known concentrations of phosphate.

Calculate the amount of Pi released in each well.

P-gp specific activity = (Pi released with stimulator) - (Pi released with inhibitor).

Plot activity versus compound concentration to determine parameters like EC50 (for

activation) or IC50 (for inhibition at high concentrations).

Bidirectional Transport Assay
This cell-based assay is the gold standard for determining if a compound is a P-gp substrate. It

measures the flux of a compound across a polarized cell monolayer that overexpresses P-gp

(e.g., MDCK-MDR1 or Caco-2 cells).

Principle: The permeability of a compound is measured in two directions: from the apical (A)

to the basolateral (B) side, and from the basolateral (B) to the apical (A) side of the cell

monolayer grown on a porous Transwell™ insert. A P-gp substrate will be actively

transported from B to A, resulting in a higher B-to-A permeability (Papp, B-A) than A-to-B

permeability (Papp, A-B).

Materials:

P-gp-overexpressing cells (e.g., Caco-2, MDCK-MDR1).

Transwell™ inserts and companion plates (e.g., 12- or 24-well).

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

Test compound and P-gp inhibitor (e.g., verapamil).
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Analytical system for quantification (e.g., LC-MS/MS).

Procedure:

Seed cells onto Transwell™ inserts and culture until a confluent, polarized monolayer is

formed (typically 3-21 days depending on the cell line).

Verify monolayer integrity using transepithelial electrical resistance (TEER) or by

measuring the flux of a paracellular marker (e.g., Lucifer yellow).

Wash the monolayers with pre-warmed transport buffer.

To start the transport experiment, add the test compound to either the apical (for A-to-B) or

basolateral (for B-to-A) chamber (the "donor" chamber). The other chamber (the

"receiver") contains buffer only.

Incubate the plate at 37°C with gentle shaking.

At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the receiver

chamber and replace with fresh buffer. A sample is also taken from the donor chamber at

the beginning and end to confirm the initial concentration and stability.

To confirm P-gp involvement, repeat the experiment in the presence of a known P-gp

inhibitor.

Data Analysis:

Quantify the concentration of the test compound in all samples using LC-MS/MS.

Calculate the apparent permeability coefficient (Papp) in cm/s for each direction.

Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

A compound is typically classified as a P-gp substrate if the ER is ≥ 2.0 and this ratio is

significantly reduced in the presence of a P-gp inhibitor.
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Bidirectional Transport Assay Workflow
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Caption: Workflow for a cell-based bidirectional transport assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b12403638?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Photoaffinity Labeling
This technique is used to identify the amino acid residues that form the substrate-binding

pocket(s) of P-gp.

Principle: A substrate analog is synthesized with a photoreactive group (e.g., an aryl azide or

benzophenone) and often a tag (e.g., radiolabel or biotin).[22] The probe is incubated with P-

gp, and upon UV irradiation, the photoreactive group forms a highly reactive intermediate

that covalently crosslinks to nearby amino acid residues in the binding pocket.[23]

Procedure:

Incubate P-gp-containing membranes or purified protein with the photoaffinity probe. To

identify specific binding, a parallel experiment is run in the presence of an excess of a

non-photoreactive competitor substrate.

Irradiate the samples with UV light of the appropriate wavelength to activate the probe and

induce crosslinking.

Separate the labeled protein using SDS-PAGE.

The covalently labeled P-gp is excised from the gel.

The protein is subjected to proteolytic digestion (e.g., with trypsin) to generate smaller

peptides.

The labeled peptides are identified using mass spectrometry (MS). The covalent

modification results in a characteristic mass shift, allowing for the identification of the exact

crosslinked residue(s).[22]

Data Analysis: The identified labeled peptides are mapped onto the primary sequence and

3D structure of P-gp to delineate the substrate interaction sites.[24]

Conclusion
P-glycoprotein remains a protein of immense interest in pharmacology and oncology. Its

complex structure and dynamic function as a polyspecific efflux pump are central to its

physiological roles and its impact on drug disposition and resistance. A thorough understanding
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of its mechanism, enabled by the robust experimental protocols detailed in this guide, is critical

for the rational design of new therapeutic agents that can evade its efflux activity or for the

development of potent and specific inhibitors to overcome multidrug resistance in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. P-glycoprotein - Wikipedia [en.wikipedia.org]

2. mdpi.com [mdpi.com]

3. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC
[pmc.ncbi.nlm.nih.gov]

4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for
Pharmacotherapy of Cancers [frontiersin.org]

5. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies
- PubMed [pubmed.ncbi.nlm.nih.gov]

7. Cryo-EM Analysis of Human P-glycoprotein – Bartesaghi Lab [cryoem.cs.duke.edu]

8. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from
Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

9. pnas.org [pnas.org]

10. Structures of the Multidrug Transporter P-glycoprotein Reveal Asymmetric ATP Binding
and the Mechanism of Polyspecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Structures of the Multidrug Transporter P-glycoprotein Reveal Asymmetric ATP Binding
and the Mechanism of Polyspecificity - PMC [pmc.ncbi.nlm.nih.gov]

12. Structure of P-glycoprotein Reveals a Molecular Basis for Poly-Specific Drug Binding -
PMC [pmc.ncbi.nlm.nih.gov]

13. Cryo-EM Analysis of the Conformational Landscape of Human P-glycoprotein (ABCB1)
During its Catalytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b12403638?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/P-glycoprotein
https://www.mdpi.com/2075-1729/12/6/897
https://pmc.ncbi.nlm.nih.gov/articles/PMC1459968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1459968/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.576559/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.576559/full
https://pubmed.ncbi.nlm.nih.gov/8725386/
https://pubmed.ncbi.nlm.nih.gov/40362415/
https://pubmed.ncbi.nlm.nih.gov/40362415/
https://cryoem.cs.duke.edu/node/structures-of-chimeric-hemagglutinin-on-influenza-virus-copy/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8745603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8745603/
https://www.pnas.org/doi/10.1073/pnas.1309275110
https://pubmed.ncbi.nlm.nih.gov/27864369/
https://pubmed.ncbi.nlm.nih.gov/27864369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5241723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5241723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2720052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2720052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4931865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4931865/
https://www.researchgate.net/figure/mechanism-of-drug-transportation-by-P-gp_fig1_318645634
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. researchgate.net [researchgate.net]

16. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-
terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely
Together - PMC [pmc.ncbi.nlm.nih.gov]

17. KINETICS OF THE P-GLYCOPROTEIN, THE MULTIDRUG TRANSPORTER |
Experimental Physiology | Cambridge Core [cambridge.org]

18. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated
multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Disrupting P-glycoprotein function in clinical settings: what can we learn from the
fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]

20. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]

21. abcam.com [abcam.com]

22. mdpi.com [mdpi.com]

23. researchgate.net [researchgate.net]

24. Photoaffinity labeling of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to P-glycoprotein (P-gp)
Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403638#p-glycoprotein-structure-and-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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